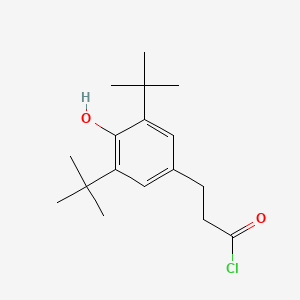

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride

Vue d'ensemble

Description

The compound “3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride” is a phenolic compound that has been used as an antioxidant in wastewater treatment . It is soluble in methanol .

Synthesis Analysis

The synthesis of this compound involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester . High-temperature transesterification of this with stearyl alcohol gives the final product .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: [(CH3)3C]2C6H2(OH)CH2CH2CO2(CH2)17CH3 . It has a molecular weight of 530.86 .Chemical Reactions Analysis

The compound exhibits good stability and drug release when formulated as a nanosponge hydrogel . It also shows higher antifungal activity against Candida albicans compared to fluconazole .Physical and Chemical Properties Analysis

This compound appears as a white solid . It has a melting point of 50–52 °C and a boiling point of 323 °C . Its solubility in water is 2.85 µg/L .Applications De Recherche Scientifique

Environmental and Human Exposure Studies

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride and its derivatives are recognized as synthetic phenolic antioxidants (SPAs), widely used in polymers. Recent research has indicated their presence in indoor and outdoor environments. A study focusing on human exposure found a specific metabolite, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, in human urine. This compound serves as a biomarker of human exposure to these antioxidants, suggesting widespread human contact with these compounds (Liu & Mabury, 2021).

Chemical Synthesis and Reactions

In a study exploring the chemical reactions of related compounds, it was found that the reaction of 2-(acetylamino)-3-[3′,5′-di(tert-butyl)-4′-hydroxyphenyl]propanoic acid with thionyl chloride resulted in unexpected products, including 3,3′,5,5′-tetra(tert-butyl)diphenoquinone and 3,3′,5,5′-tetra(tert-butyl)-4,4′-dihydroxybiphenyl. This suggests complex redox processes during the reaction (Volod’kin et al., 2013).

Antioxidant Synthesis and Applications

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a derivative, is used as a primary material for various antioxidants. Studies have improved the synthesis process of this compound, enhancing its yield and confirming its role as a crucial raw material in antioxidant production. This underlines its importance in the chemical industry, particularly in the manufacture of antioxidants like 1010 and 1076 (Huo Xiao-jian, 2010).

Environmental Impact Assessment

In environmental research, the impact of Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, another derivative, was assessed. It was found that compared to other chemicals under environmental scrutiny, this compound poses no significant environmental or toxicological concerns. This finding is crucial for evaluating the safety of its widespread use in various applications (Herrchen et al., 1997).

Synthesis of Complex Antioxidants

In another study, an intramolecular complex antioxidant derived from a similar compound was synthesized. This study provides insight into the versatility of these compounds in creating various antioxidant formulations, demonstrating their broad applicability in material science (Liu Rong-wei, 2008).

Orientations Futures

Mécanisme D'action

Target of Action

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride is a synthetic phenolic antioxidant . It is primarily used as a polymer stabilizer . The compound’s primary targets are polymers, particularly polyethylenes and polypropylene .

Mode of Action

The compound acts as a hindered phenolic antioxidant . It interacts with its targets (polymers) by preventing oxidation, a process that can lead to the breakdown of the polymer structure . This interaction helps maintain the integrity and prolong the lifespan of the polymers .

Biochemical Pathways

The compound affects the oxidation pathway in polymers . By acting as an antioxidant, it interrupts the oxidation process, preventing the formation of free radicals and other oxidative species that can damage the polymer .

Result of Action

The primary result of the compound’s action is the stabilization of polymers . By preventing oxidation, the compound helps maintain the structural integrity of the polymers, thereby extending their useful lifespan .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound is less volatile than simpler phenolic antioxidants, making it more suitable for stabilizing plastics, which are often exposed to high temperatures during extrusion and molding . Furthermore, the compound remains stable under various conditions, suggesting that it can effectively function in a variety of environments .

Propriétés

IUPAC Name |

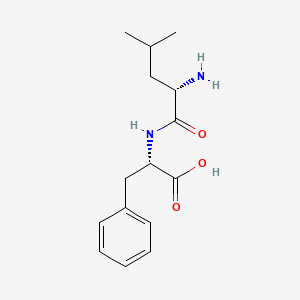

3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClO2/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUKNOGFRSOORK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)

![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)

![Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate](/img/structure/B3123213.png)

![(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid](/img/structure/B3123219.png)

![4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3123242.png)

![4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B3123246.png)